1,8-Diisocyanooctane
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Overview
Description
1,8-Diisocyanooctane is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Dinuclear Complexes : A study by Yaneff and Powell (1979) explored the reaction of 1,8-diisocyanooctane with rhodium complexes, leading to the production of monomeric cations. This research contributes to understanding the synthesis of organometallic compounds, which are essential in catalysis and materials science (Yaneff & Powell, 1979).
Improvement of Solar Cell Efficiency : Lee et al. (2008) identified that 1,8-di(R)octanes, with various functional groups including this compound, could be used as processing additives to control the morphology of bulk heterojunction (BHJ) materials in solar cells. The study demonstrated that these additives could significantly enhance the efficiency of BHJ solar cells (Lee et al., 2008).
Study of Photoinduced Degradation in Organic Photovoltaics : Jacobs et al. (2018) investigated the impact of 1,8-Diiodooctane on the stability of organic photovoltaic devices. Their findings suggest that even trace amounts of this compound in the devices can lead to rapid degradation under illumination, highlighting its significance in understanding the longevity and reliability of solar cells (Jacobs et al., 2018).
Analysis of Aggregation in Solar Cell Materials : Bernardo et al. (2018) conducted research on whether 1,8-Diiodooctane affects the aggregation state of a specific component in organic photovoltaics. Their study contributes to the understanding of how additives influence the nanostructure and performance of solar cell materials (Bernardo et al., 2018).
Properties
IUPAC Name |
1,8-diisocyanooctane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-9-7-5-3-4-6-8-10-12-2/h3-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOLDGAHSFNTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CCCCCCCC[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.